

Discovery and synthesis of vinorelbine tartrate

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and Synthesis of Vinorelbine Tartrate

Introduction

Vinorelbine, a semi-synthetic vinca alkaloid, stands as a significant chemotherapeutic agent in the treatment of various cancers, most notably non-small cell lung cancer (NSCLC) and breast cancer.[1][2][3][4] Unlike its parent compounds, vinblastine and vincristine, which are naturally derived from the Madagascar periwinkle (Catharanthus roseus), vinorelbine possesses a unique structural modification that confers a distinct anti-tumor profile and a potentially improved safety, particularly concerning neurotoxicity.[5] This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of **vinorelbine tartrate**, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of vinorelbine began in the 1980s, spearheaded by the pharmacist Pierre Potier and his team at the Centre National de la Recherche Scientifique (CNRS) in France. Their research focused on modifying the structure of natural vinca alkaloids to enhance their therapeutic index. This led to the creation of vinorelbine, a novel compound distinguished by a modification on the catharanthine portion of the molecule.

Developed in collaboration with the Pierre Fabre Group, vinorelbine, under the brand name Navelbine®, first received approval in France in 1989 for the treatment of non-small cell lung cancer. Its indication was expanded to include metastatic breast cancer in 1991. The United States Food and Drug Administration (FDA) granted its approval in December 1994.



Key Development Milestones:

- 1980s: Invented by Pierre Potier and his team at CNRS, France.
- 1989: Approved in France for non-small cell lung cancer.
- 1991: Approved in France for metastatic breast cancer.
- 1994: Approved by the US FDA for NSCLC.
- 2003: Generic versions of the drug became available in the U.S.

Semi-Synthesis of Vinorelbine Tartrate

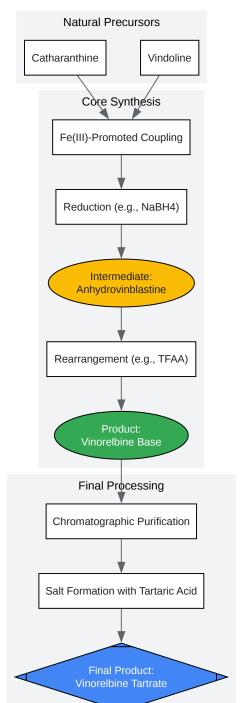
Vinorelbine is not known to occur naturally; it is produced via a semi-synthetic process starting from two key natural precursors extracted from Catharanthus roseus: catharanthine and vindoline. The synthesis involves a critical coupling reaction to form the key intermediate, anhydrovinblastine, followed by a rearrangement and subsequent conversion to the stable tartrate salt.

Overall Synthetic Pathway

The semi-synthesis can be summarized in the following key stages:

- Coupling Reaction: An Fe(III)-promoted coupling of catharanthine and vindoline forms an iminium intermediate.
- Reduction: The intermediate is reduced, typically with sodium borohydride, to yield anhydrovinblastine.
- Rearrangement: A ring contraction of anhydrovinblastine, using an agent like trifluoroacetic anhydride, forms the vinorelbine base.
- Purification: The crude vinorelbine is purified using chromatographic methods.
- Salt Formation: The purified vinorelbine base is converted to the more stable and pharmaceutically used vinorelbine bitartrate.





Overall Synthetic Workflow for Vinorelbine Tartrate

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Caption: Overall synthetic workflow for **vinorelbine tartrate**.



Quantitative Data Summary

The following table summarizes reported yields for the key steps in the semi-synthesis of vinorelbine. Yields can vary based on the specific reagents and conditions used.

Reaction Step	Starting Material	Product	Reported Yield (%)
Dehydration & Rearrangement	Vinblastine Sulfate	Vinorelbine (Crude)	75 - 78%
Purification & Salt Formation	Vinorelbine (Crude)	Vinorelbine Tartrate	~42% (overall from crude)
Salt Formation	Vinorelbine Base	Vinorelbine Tartrate	82.3%

Detailed Experimental Protocols

Protocol 1: Synthesis of Anhydrovinblastine

This protocol outlines the Fe(III)-promoted coupling of catharanthine and vindoline, followed by reduction to yield the key intermediate, anhydrovinblastine.

 Materials: Catharanthine tartrate, vindoline, ferric chloride (FeCl₃), hydrochloric acid (HCl), sodium borohydride (NaBH₄), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography.

Procedure:

- Dissolve equimolar amounts of catharanthine tartrate and vindoline in a suitable solvent mixture, such as 0.1 N aqueous HCl and trifluoroethanol.
- To this stirring solution, add a solution of ferric chloride (approx. 5 equivalents) in 0.1 N
 HCI.
- Stir the reaction at room temperature (approx. 23 °C) for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



- Upon completion, cool the reaction mixture in an ice bath and slowly add a solution of sodium borohydride to reduce the intermediate.
- Once the reduction is complete, basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution.
- Extract the aqueous layer multiple times with dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude anhydrovinblastine.
- Purify the crude product by silica gel column chromatography to yield pure anhydrovinblastine.

Protocol 2: Rearrangement of Anhydrovinblastine to Vinorelbine

This protocol details the critical rearrangement step to form the core structure of vinorelbine.

• Materials: Anhydrovinblastine, trifluoroacetic anhydride (TFAA), anhydrous dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel, chromatography solvents (e.g., chloroform/ethanol).

Procedure:

- Dissolve the purified anhydrovinblastine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath (0 °C).
- Slowly add trifluoroacetic anhydride to the stirring solution.
- Allow the reaction to proceed at low temperature, monitoring its progress by TLC or HPLC until the starting material is consumed.
- Carefully quench the reaction by adding it to a cold, saturated sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.



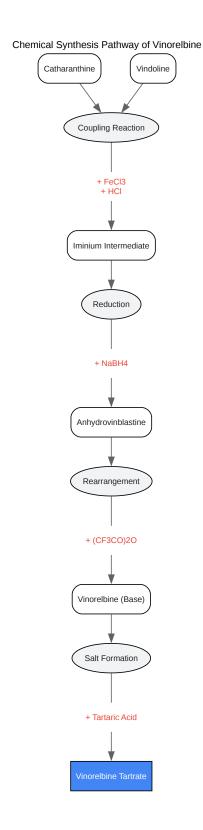
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude vinorelbine.
- Purify the crude product using silica gel column chromatography.

Protocol 3: Formation of Vinorelbine Tartrate

This protocol describes the conversion of the vinorelbine free base to its stable bitartrate salt.

- Materials: Purified vinorelbine base, L-tartaric acid, ethanol, acetone, anhydrous diethyl ether.
- Procedure:
 - Dissolve the vinorelbine base (e.g., 5.14 g) and L-tartaric acid (e.g., 2.0 g) in ethanol (e.g., 300 mL) at room temperature.
 - Stir the solution for approximately 30 minutes.
 - Filter the solution and evaporate to dryness.
 - Dissolve the residue in acetone (e.g., 250 mL) and concentrate the volume (to approx. 100 mL).
 - Add the concentrated acetone solution dropwise to stirring anhydrous diethyl ether (e.g.,
 500 mL) to precipitate the tartrate salt.
 - Allow the precipitate to stand for 30 minutes, then filter the solid.
 - Wash the collected crystals with anhydrous diethyl ether and dry under vacuum to yield vinorelbine tartrate.





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Caption: Chemical synthesis pathway of vinorelbine.



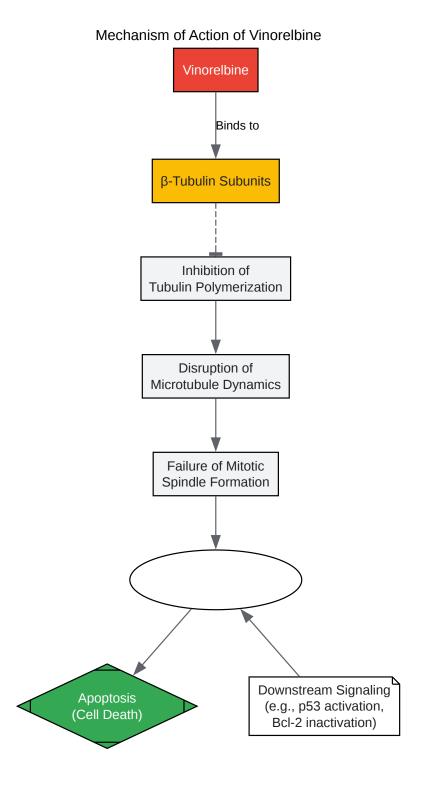
Mechanism of Action

Vinorelbine's antitumor activity stems from its role as a mitotic spindle poison. It functions by interfering with microtubule dynamics, a critical process for cell division.

- Tubulin Binding: Vinorelbine binds to the β-tubulin subunit at the Vinca-binding domain, inhibiting the polymerization of tubulin into microtubules.
- Mitotic Arrest: The disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for separating chromosomes during cell division. This arrests the cell cycle at the G2/M phase, specifically in metaphase.
- Induction of Apoptosis: The prolonged metaphase arrest triggers programmed cell death (apoptosis) in the cancer cells.

Compared to older vinca alkaloids, vinorelbine shows a greater selectivity for mitotic microtubules over axonal microtubules, which is thought to account for its reduced neurotoxicity. The disruption of microtubule function can also induce downstream signaling events, including the activation of the p53 tumor suppressor gene and modulation of various protein kinases, ultimately leading to the inactivation of apoptosis inhibitors like Bcl-2.





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Caption: Mechanism of action of vinorelbine.



Analytical Methods for Synthesis Monitoring

Monitoring the progress of vinorelbine synthesis requires robust analytical techniques to separate and quantify the starting materials, intermediates, and the final product.

Technique	Application	Typical Conditions
Thin-Layer Chromatography (TLC)	Rapid, qualitative monitoring of reaction progress.	Developer: Petroleum ether, chloroform, acetone, and diethyl amine (23.5:12:2:2.5, v/v/v/v) can separate vinblastine, anhydrovinblastine, and vinorelbine.
High-Performance Liquid Chromatography (HPLC)	Quantitative analysis of intermediates and final product purity.	Column: C18 reverse-phase. Mobile Phase: A mixture of methanol, acetonitrile, diethyl amine, and water (420:252:3:225, v/v/v/v), with pH adjusted to 6.5, has been reported. Detection: UV at 267 nm or 269 nm.

Conclusion

Vinorelbine tartrate is a cornerstone of modern chemotherapy, a testament to the power of semi-synthetic modification of natural products. Its discovery by Pierre Potier and subsequent development marked a significant advancement in cancer treatment, offering an effective agent with a manageable safety profile. The intricate semi-synthesis, from the coupling of natural precursors to the final salt formation, requires precise control over reaction conditions and purification processes. Understanding the detailed chemistry and mechanism of action of vinorelbine continues to be vital for drug development professionals seeking to optimize its use and discover the next generation of anti-cancer therapeutics.



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